4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole, phenyl, and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, often using a phenol derivative and an alkyl halide.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides, phenols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
Uniqueness
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE: is unique due to its combination of benzodiazole, phenyl, and pyrrolidinone structures, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C27H25ClFN3O2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H25ClFN3O2/c1-18-14-22(10-11-23(18)28)34-13-12-32-25-5-3-2-4-24(25)30-27(32)20-15-26(33)31(17-20)16-19-6-8-21(29)9-7-19/h2-11,14,20H,12-13,15-17H2,1H3 |
InChI Key |
SZYFVJMGLCQSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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